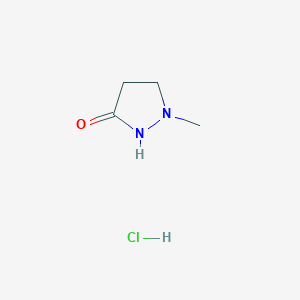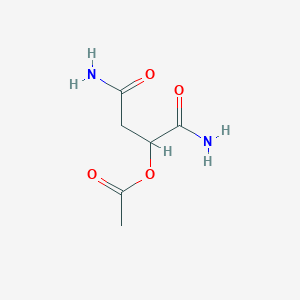
1,4-Diamino-1,4-dioxobutan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-1,4-dioxobutan-2-yl acetate is a chemical compound with a unique structure that includes both amino and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamino-1,4-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of succinic acid derivatives with amines under controlled conditions. For instance, the catalytic hydrogenation of succinic acid dinitrile in the presence of specific catalysts can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-1,4-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-1,4-dioxobutan-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-diamino-1,4-dioxobutan-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobutane: This compound shares a similar structure but lacks the oxo groups.
1,4-Diamino-2-butyne: Another related compound with a different arrangement of functional groups.
Eigenschaften
CAS-Nummer |
89073-63-2 |
|---|---|
Molekularformel |
C6H10N2O4 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
(1,4-diamino-1,4-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H10N2O4/c1-3(9)12-4(6(8)11)2-5(7)10/h4H,2H2,1H3,(H2,7,10)(H2,8,11) |
InChI-Schlüssel |
RKTYTPVGYPZVJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
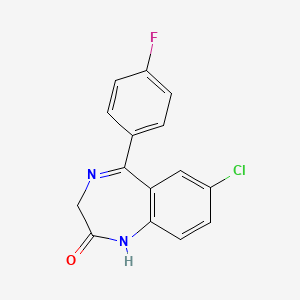
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
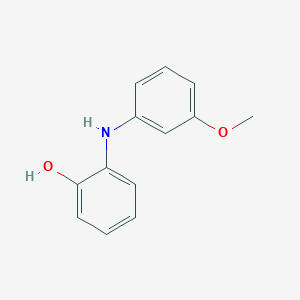
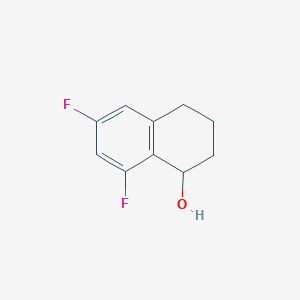

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
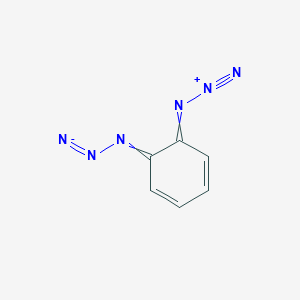
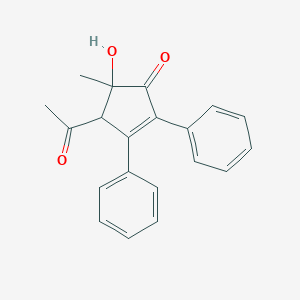
![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
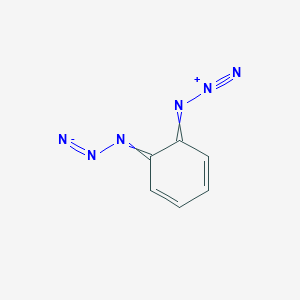
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)
